2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-{[2-(Ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide typically involves nucleophilic substitution reactions and is characterized by the formation of piperazinyl and pyrimidinyl moieties. For instance, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, highlighting a method that could be relevant for synthesizing similar structures (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds typically features a complex arrangement of rings, including piperazine and pyrimidine, which are essential for their biological activity. The presence of these moieties suggests potential interactions with biological targets, which can be explored through molecular modeling and structural analysis.
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including carbonylation reactions as demonstrated by Ishii et al. (1997), where N-(2-pyridinyl)piperazines were subjected to carbonylation, highlighting the reactivity of the piperazine ring under specific conditions (Ishii et al., 1997).
properties
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidine-5-carbonyl]piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-4-17-16-18-9-13(10-19-16)15(24)22-7-5-21(6-8-22)11-14(23)20-12(2)3/h9-10,12H,4-8,11H2,1-3H3,(H,20,23)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZQPUPRFYEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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